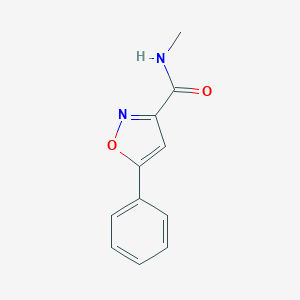
N-methyl-5-phenyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-methyl-5-phenyl-3-isoxazolecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-Methyl-5-phenylisoxazole-3-carboxamide is primarily targeted towards cancer cells, with a particular focus on melanoma . The compound’s primary targets are the cancer cells themselves, and its role is to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets by penetrating the cancer cells and disrupting their normal functions . This interaction results in the inhibition of cancer cell growth and proliferation, thereby reducing the spread of the cancer .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cancer cells, leading to their death . The downstream effects of this action include a reduction in the spread of the cancer and potentially, the shrinkage of existing tumors .
Pharmacokinetics
It is known that the compound has moderate solubility and is more soluble in organic solvents . These properties may impact the compound’s bioavailability, affecting how quickly it is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of N-Methyl-5-phenylisoxazole-3-carboxamide’s action include the disruption of normal cancer cell functions, leading to the death of these cells . This results in the inhibition of cancer cell growth and proliferation, reducing the spread of the cancer .
Action Environment
The action of N-Methyl-5-phenylisoxazole-3-carboxamide can be influenced by environmental factors. For instance, the compound is stable in an acidic environment, but may undergo hydrolysis in an alkaline environment . These factors can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
N-methyl-5-phenyl-3-isoxazolecarboxamide has been evaluated as a COX inhibitor . The compound showed moderate to potent activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .
Cellular Effects
The cytotoxicity of this compound was evaluated on the normal hepatic cell line (LX-2) utilizing the MTS assay . The compound showed moderate to potent activities against Hep3B and MCF-7 cancer cells lines .
Molecular Mechanism
Molecular docking studies were conducted to identify the possible binding interactions between this compound and its biological targets . The compound showed possible binding interactions with the elastase in Pseudomonas aeruginosa and KPC-2 carbapenemase in Klebsiella pneumonia .
Propriétés
IUPAC Name |
N-methyl-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMKSFSROUJANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447232 | |
| Record name | N-methyl-5-phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144537-05-3 | |
| Record name | N-methyl-5-phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Methyl-5-phenylisoxazole-3-carboxamide synthesized?
A1: The research paper outlines a synthetic route to various functionalized isoxazoles, including N-Methyl-5-phenylisoxazole-3-carboxamide. The process begins with a 1,3-dipolar cycloaddition reaction between ethynylbenzene and N-methylcarbamoylnitrile oxide. [] This forms the core isoxazole structure. While the paper doesn't detail the subsequent steps to specifically obtain N-Methyl-5-phenylisoxazole-3-carboxamide, it highlights the versatility of the nitrile oxide precursor. The researchers demonstrate that this precursor can be transformed into various functional groups (carboxylic acid, esters, amides, etc.) through a series of reactions. [] This implies that N-Methyl-5-phenylisoxazole-3-carboxamide is likely obtained through one of these transformations, though the exact conditions are not specified.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)

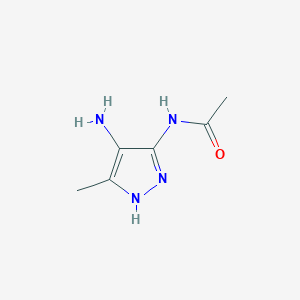
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
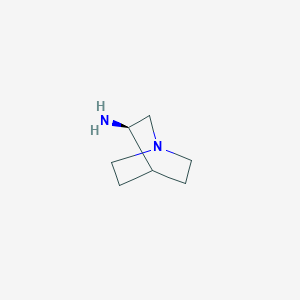

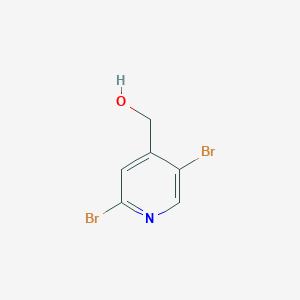

![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

![[2-(4-methoxybenzyl)phenyl]methanol](/img/structure/B171498.png)
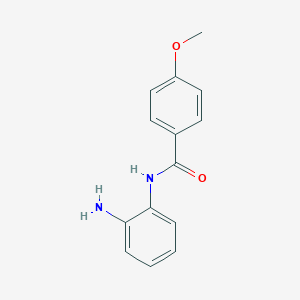
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

